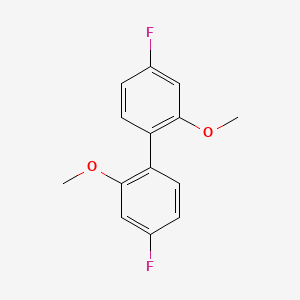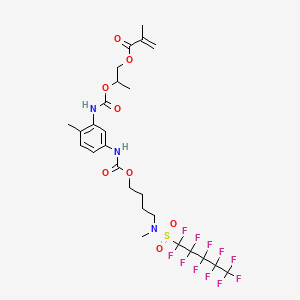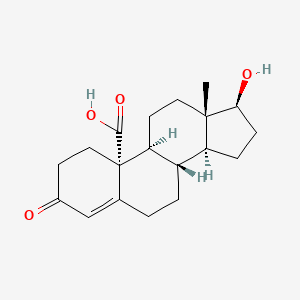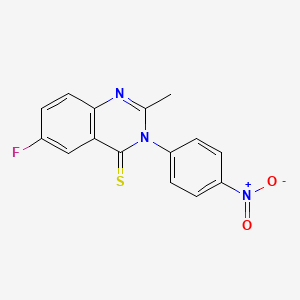
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a complex organic compound that belongs to the quinazolinethione family This compound is characterized by its unique structure, which includes a quinazolinethione core substituted with a fluoro, methyl, and nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-3-nitrophenylmethanol with phosphorus tribromide in anhydrous diethyl ether at 0°C. This reaction yields 1-bromomethyl-2-fluoro-3-nitrobenzene, which can then undergo further reactions to form the desired quinazolinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinethione.
Applications De Recherche Scientifique
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-(4-nitrophenyl)-
- **4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-aminophenyl)-
- **4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-methoxyphenyl)-
Uniqueness
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitrophenyl groups can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
49579-50-2 |
|---|---|
Formule moléculaire |
C15H10FN3O2S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione |
InChI |
InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3 |
Clé InChI |
DQIOKFNGYHZSBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


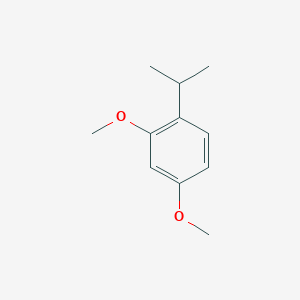
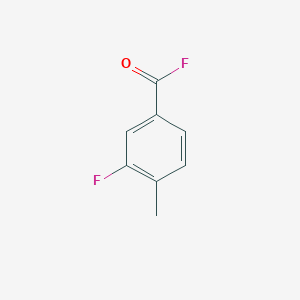
![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
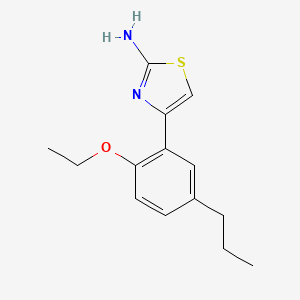
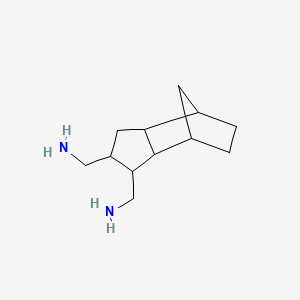

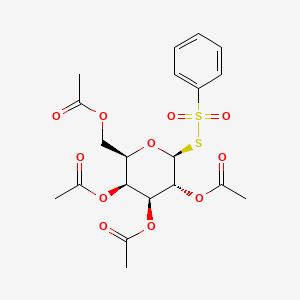
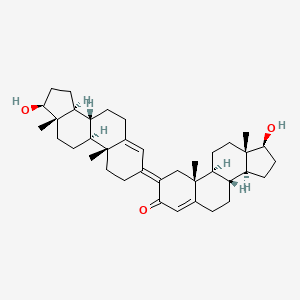
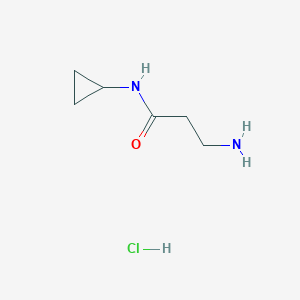
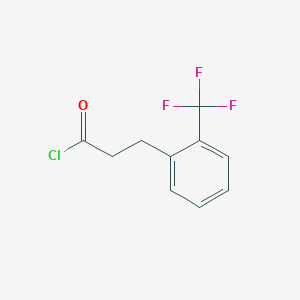
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
